molecular formula C18H18ClFN2O B2569610 1-(4-Chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanone CAS No. 609791-78-8

1-(4-Chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanone

Cat. No. B2569610
CAS RN: 609791-78-8
M. Wt: 332.8
InChI Key: XPWMYTCFOJNAOD-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly known as Ketamine or Special K and is widely used as an anesthetic agent in medical settings. However, recent studies have shown that Ketamine has potential applications in treating a variety of psychiatric disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD).

Scientific Research Applications

Anticancer Properties

Research has highlighted the potential anticancer activities of compounds structurally related to 1-(4-Chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanone. For instance, derivatives bearing piperazine moieties have been synthesized and shown promising antiproliferative effects against breast cancer cells, comparing favorably with cisplatin, a known effective anticancer drug (Yurttaş et al., 2014). Additionally, certain azole-containing piperazine derivatives have demonstrated notable antibacterial, antifungal, and cytotoxic activities, suggesting a broad-spectrum antimicrobial efficacy and potential for cancer therapy (Gan et al., 2010).

Antimicrobial Activity

Compounds similar to 1-(4-Chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanone have been designed and synthesized, showing moderate to significant in vitro antibacterial and antifungal activities. Notably, derivatives have exhibited remarkable antimicrobial efficacy against various strains, comparable to standard drugs like chloramphenicol and fluconazole (Gan et al., 2010).

Antipsychotic Potential

Research into biphenyl moiety linked with aryl piperazine derivatives, including structures akin to 1-(4-Chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanone, has shown that they exhibit considerable anti-dopaminergic and anti-serotonergic activity, which are critical in the pharmacological treatment of psychosis. Specific derivatives have shown an impressive antipsychotic profile with minimal side effects, such as lower potency for catalepsy induction, suggesting their potential as safer antipsychotic medications (Bhosale et al., 2014).

Novel Synthesis Methods

Innovative approaches to synthesizing compounds structurally related to 1-(4-Chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanone have been explored, such as the electrochemical synthesis of substituted phenylpiperazines. This method offers a reagent-less, environmentally friendly, and efficient way to produce new phenylpiperazine derivatives, which can have various pharmaceutical applications due to their structural features (Nematollahi & Amani, 2011).

properties

IUPAC Name

1-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O/c19-15-7-5-14(6-8-15)18(23)13-21-9-11-22(12-10-21)17-4-2-1-3-16(17)20/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWMYTCFOJNAOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanone

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